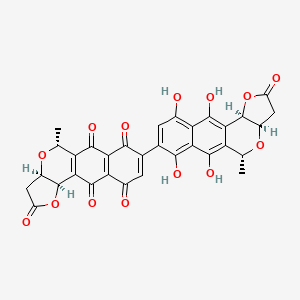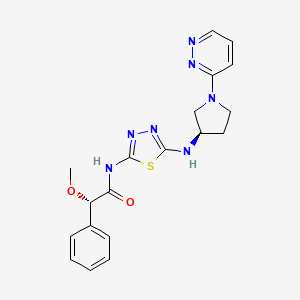
GLS1-Inhibitor
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
GLS1-Inhibitoren haben eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
GLS1-Inhibitoren entfalten ihre Wirkung durch Bindung an das aktive Zentrum von Glutaminase 1, wodurch die Umwandlung von Glutamin in Glutamat verhindert wird. Diese Hemmung stört den Glutaminolyseweg, was zu einer reduzierten Energieproduktion und Biosynthese in Krebszellen führt. Die beteiligten molekularen Ziele und Pfade umfassen den Tricarbonsäurezyklus und die Regulation des Zellstoffwechsels .
Wirkmechanismus
Target of Action
The primary target of GLS1 inhibitors is the “kidney-type” glutaminase (GLS1), a metabolic enzyme . GLS1 plays a significant role in glutaminolysis , a process that converts glutamine into glutamate . This enzyme is often overexpressed in highly proliferative cancer cells to fulfill enhanced glutamine demand .
Mode of Action
GLS1 inhibitors interact with the GLS1 enzyme, inhibiting its activity . This inhibition disrupts the process of glutaminolysis, reducing the conversion of glutamine into glutamate . The inhibition of GLS1 activity can lead to the accumulation of reactive oxygen species (ROS) and induce cell death in certain cancer models .
Biochemical Pathways
GLS1 inhibitors affect the glutamine metabolism pathway . In cancer cells, glutamine metabolism supports bioenergetics and biosynthesis, tumor growth, and the production of antioxidants . By inhibiting GLS1, these inhibitors disrupt the glutaminolysis process, which controls the conversion of glutamine into tricarboxylic acid (TCA) cycle metabolites . This disruption can lead to global decreases in glycolysis and TCA cycle functionality .
Result of Action
The inhibition of GLS1 can lead to a reduction in tumor growth and a distinct reduction in metastatic outgrowth in certain cancer models . It can also provoke the accumulation of ROS and induce cell death . Furthermore, GLS1 inhibitors can suppress tumor growth and induce apoptosis in certain types of cancer cells .
Action Environment
The action of GLS1 inhibitors can be influenced by the metabolic state of the cells . For instance, GLS1 is activated by high levels of phosphate and inhibited by the enzymatic product glutamate . Therefore, the cellular and environmental context, including nutrient availability and oxygen levels, can influence the efficacy and stability of GLS1 inhibitors .
Biochemische Analyse
Biochemical Properties
The GLS1 Inhibitor interacts with the enzyme glutaminase 1 (GLS1), which is responsible for converting glutamine to glutamate in the process of glutaminolysis. This interaction inhibits the activity of GLS1, leading to a reduction in glutamate production. The GLS1 Inhibitor also affects other biomolecules involved in glutamine metabolism, such as nicotinamide adenine dinucleotide phosphate (NADPH) and adenosine triphosphate (ATP), by disrupting the metabolic pathways that rely on glutamate .
Cellular Effects
The GLS1 Inhibitor has significant effects on various types of cells, particularly cancer cells that exhibit glutamine addiction. By inhibiting GLS1, the compound reduces the availability of glutamate, which is essential for the synthesis of nucleotides, lipids, and other macromolecules. This disruption in glutamine metabolism leads to impaired cell proliferation, altered cell signaling pathways, and changes in gene expression. The GLS1 Inhibitor also affects cellular metabolism by reducing the production of ATP and NADPH, which are critical for maintaining cellular energy balance and redox status .
Molecular Mechanism
The molecular mechanism of the GLS1 Inhibitor involves binding to the active site of the GLS1 enzyme, thereby preventing the conversion of glutamine to glutamate. This inhibition leads to a decrease in glutamate levels, which in turn affects downstream metabolic pathways. The GLS1 Inhibitor also induces changes in gene expression by modulating the activity of transcription factors and signaling molecules that are sensitive to glutamine and glutamate levels. Additionally, the compound may induce apoptosis in cancer cells by disrupting the balance of pro-survival and pro-apoptotic signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the GLS1 Inhibitor can vary over time. The compound’s stability and degradation are critical factors that influence its long-term efficacy. Studies have shown that the GLS1 Inhibitor can maintain its inhibitory effects on GLS1 activity for extended periods, leading to sustained reductions in glutamate levels and prolonged anti-proliferative effects on cancer cells. The compound’s stability may be affected by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of the GLS1 Inhibitor in animal models are dose-dependent. At lower doses, the compound effectively inhibits GLS1 activity and reduces tumor growth without causing significant toxicity. At higher doses, the GLS1 Inhibitor may induce adverse effects, such as weight loss, organ toxicity, and metabolic imbalances. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
The GLS1 Inhibitor is involved in the glutamine metabolism pathway, where it inhibits the conversion of glutamine to glutamate by targeting the GLS1 enzyme. This inhibition affects the production of key metabolites such as ATP, NADPH, and glutathione, which are essential for cellular energy production, redox balance, and biosynthesis. The GLS1 Inhibitor also interacts with other enzymes and cofactors involved in glutaminolysis, further disrupting the metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of the GLS1 Inhibitor within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, the GLS1 Inhibitor can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on GLS1 activity .
Subcellular Localization
The subcellular localization of the GLS1 Inhibitor is primarily in the cytoplasm and mitochondria, where the GLS1 enzyme is predominantly located. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to GLS1 to effectively inhibit its activity. Additionally, post-translational modifications and targeting signals may direct the GLS1 Inhibitor to specific subcellular compartments, enhancing its efficacy and specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GLS1 Inhibitors typically involves multiple steps, including the formation of key intermediates and the final inhibitor compound. One common synthetic route involves the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of GLS1 Inhibitors often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization and chromatography to ensure the final product’s purity and efficacy .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GLS1-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und Drücke, um die Ausbeute und Selektivität zu optimieren .
Wichtige gebildete Produkte
Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, sind in der Regel Derivate des ursprünglichen GLS1-Inhibitors mit Modifikationen, die seine Bindungsaffinität und Spezifität für das Zielenzym verbessern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CB839 (Telaglenastat): Ein bekannter GLS1-Inhibitor mit hoher Spezifität und Wirksamkeit.
BPTES: Ein weiterer this compound, der für sein Potenzial in der Krebstherapie umfassend untersucht wurde.
DON (6-Diazo-5-oxonorleucin): Ein weniger spezifischer Inhibitor, der mehrere Enzyme im Glutaminstoffwechselweg angreift.
Einzigartigkeit
GLS1-Inhibitoren zeichnen sich durch ihre Fähigkeit aus, Glutaminase 1 selektiv anzugreifen, wodurch sie hochwirksam bei der Reduzierung der Proliferation von Krebszellen sind. Ihre Spezifität und Potenz unterscheiden sie von anderen Inhibitoren, die möglicherweise breitere oder weniger gezielte Wirkungen haben .
Eigenschaften
IUPAC Name |
(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQLQDLJJUAEGT-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Glutaminase 1 (GLS1) and why is it a target for cancer therapy?
A1: Glutamine is an amino acid crucial for cancer cell growth and proliferation. GLS1 is an enzyme that catalyzes the breakdown of glutamine to glutamate, fueling energy production and biosynthesis within tumor cells. Inhibiting GLS1 disrupts these processes, potentially hindering tumor growth. [, , , , , ]
Q2: How do GLS1 inhibitors interact with their target?
A2: GLS1 inhibitors can act through different mechanisms. Some, like BPTES and CB-839, are allosteric inhibitors. They bind to a site on GLS1 distinct from the glutamine binding site, inducing a conformational change that prevents enzyme activity. [, , , , ] Other inhibitors may act through covalent modification of key residues like Lys320. []
Q3: What are the downstream effects of GLS1 inhibition in cancer cells?
A3: GLS1 inhibition disrupts glutamine metabolism, leading to:
- Reduced energy production: Less glutamate is available to fuel the TCA cycle, impacting energy production in cancer cells. [, , , , ]
- Depletion of building blocks: Glutamine contributes to the synthesis of nucleotides, amino acids, and lipids. GLS1 inhibition limits these processes, impacting tumor growth. [, , , , , ]
- Increased oxidative stress: GLS1 inhibition can disrupt redox balance by reducing glutathione production, making cancer cells vulnerable to oxidative damage. [, , , , ]
- Cell cycle arrest and apoptosis: Reduced energy and building blocks, combined with increased oxidative stress, can trigger cell cycle arrest and induce cell death in cancer cells. [, , , , , ]
Q4: Do GLS1 inhibitors impact other cell types?
A4: While primarily studied in cancer, GLS1 is also present in other cell types. Research suggests GLS1 inhibition can modulate macrophage polarization, potentially impacting conditions like corneal neovascularization and pulmonary fibrosis. [, ] GLS1 inhibition also appears to affect T cell differentiation, particularly Th17 cells, suggesting a potential role in autoimmune diseases. [, ]
Q5: What can you tell me about the material compatibility and stability of GLS1 inhibitors?
A5: The provided abstracts do not delve into the material compatibility and stability of GLS1 inhibitors in detail. These aspects are crucial for drug development and formulation, and further research is necessary to explore these properties.
Q6: What are the catalytic properties and applications of GLS1 inhibitors?
A7: GLS1 inhibitors, by definition, do not possess catalytic properties themselves. Instead, they act by blocking the catalytic activity of the GLS1 enzyme. This inhibition has potential applications in cancer therapy and potentially in treating conditions influenced by glutamine metabolism like fibrosis and autoimmune diseases. [, , , , , , , , , ]
Q7: How is computational chemistry and modeling used in GLS1 inhibitor research?
A8: While the provided research abstracts don't explicitly detail computational studies, they highlight the development of novel GLS1 inhibitors like those with macrocyclic structures []. Computational chemistry likely plays a crucial role in designing and optimizing these inhibitors, assessing their binding affinities, and predicting their pharmacological properties.
Q8: What is known about the structure-activity relationship (SAR) of GLS1 inhibitors?
A9: Research indicates that modifying the core structure, core linker, and wing linker of GLS1 inhibitors significantly influences their potency and selectivity. For instance, studies on macrocyclic GLS1 inhibitors demonstrate how structural changes impact their ability to inhibit GLS1 activity and reduce intracellular glutamate levels. [, ]
Q9: What are the challenges in the formulation of GLS1 inhibitors?
A10: Some GLS1 inhibitors, like BPTES, suffer from poor solubility, hindering their development. [] Overcoming this requires developing strategies to improve solubility and bioavailability. This might involve using different salt forms, incorporating solubility enhancers, or developing novel drug delivery systems.
Q10: What are the SHE (Safety, Health, and Environment) considerations for GLS1 inhibitors?
A10: The provided abstracts primarily focus on the preclinical development of GLS1 inhibitors and do not provide details about SHE regulations or risk minimization strategies. These aspects are critical for advancing drug candidates through clinical development and require further investigation.
Q11: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of GLS1 inhibitors?
A12: Studies indicate that GLS1 inhibitors like IACS-6274 (IPN60090) exhibit favorable PK profiles with good oral bioavailability and a half-life suitable for twice-daily dosing. [] Research also demonstrates a robust PK/PD relationship, with increasing doses leading to a significant reduction in the glutamate to glutamine ratio in peripheral blood mononuclear cells (PBMCs), indicating target engagement. []
Q12: What is the evidence for the efficacy of GLS1 inhibitors in preclinical and clinical settings?
A13: Preclinical studies demonstrate the anticancer activity of GLS1 inhibitors in various cancer models, including those of pancreatic cancer, multiple myeloma, and lung cancer. [, , , , , , , , , ] Early clinical trials of IACS-6274 in patients with advanced solid tumors show promising results with manageable toxicity and evidence of durable disease control in specific patient subgroups. []
Q13: What are the known mechanisms of resistance to GLS1 inhibitors?
A14: Cancer cells can develop resistance to GLS1 inhibitors by activating alternative metabolic pathways to compensate for reduced glutamine metabolism. For example, increased expression of asparagine synthetase (ASNS) allows some cells to maintain intracellular aspartate levels, bypassing the need for glutamine-derived aspartate. [, ] Additionally, activation of the PI3K/AKT/mTOR pathway contributes to resistance by promoting cell survival and growth. []
Q14: What are the toxicological concerns associated with GLS1 inhibitors?
A15: While generally well-tolerated, GLS1 inhibitors can cause side effects. In clinical trials, common side effects include photopsia, photophobia, increased creatinine, and elevated AST levels. [] Rare but serious side effects like acute renal failure and PRES syndrome have also been reported. [] Further research is needed to fully characterize the safety profile of GLS1 inhibitors.
Q15: Are there any biomarkers that can predict response to GLS1 inhibitor therapy?
A15: Emerging research suggests that specific molecular features can predict sensitivity to GLS1 inhibition:
- KEAP1/NFE2L2 mutations: Non-small cell lung cancers (NSCLCs) with KEAP1/NFE2L2 mutations show increased sensitivity to GLS1 inhibitors. [, , ]
- Low ASNS expression: Ovarian cancer patients with tumors lacking ASNS expression are more likely to respond to GLS1 inhibition. [, ]
Q16: What analytical techniques are employed in studying GLS1 inhibitors?
A16: Researchers use various analytical methods to characterize GLS1 inhibitors and their effects, including:
- Stable isotope-resolved metabolomics (SIRM): Tracks the fate of isotopically labeled glutamine, revealing changes in metabolic flux upon GLS1 inhibition. [, , ]
- Immunohistochemistry (IHC): Detects and quantifies GLS1 protein expression in tissue samples, aiding in biomarker discovery and patient stratification. [, , , ]
- Western blotting: Measures protein levels of GLS1 and downstream targets, providing insights into the mechanism of action of inhibitors. [, , , ]
- Flow cytometry: Analyzes cell cycle progression and cell death, revealing the impact of GLS1 inhibition on cancer cell fate. [, , , ]
Q17: What is the environmental impact of GLS1 inhibitors?
A17: The provided abstracts primarily focus on the development and preclinical evaluation of GLS1 inhibitors and do not address their environmental impact. Assessing the ecotoxicological effects and developing strategies for responsible waste management are important considerations for future research.
Q18: What are the potential long-term effects of GLS1 inhibition?
A18: Long-term safety and potential consequences of chronic GLS1 inhibition require further investigation. This includes studying the impact on non-cancerous tissues and potential off-target effects.
Q19: How does GLS1 inhibition compare to other metabolic targeting strategies in cancer?
A21: Combining GLS1 inhibition with other metabolic inhibitors, such as those targeting glycolysis or nucleotide synthesis, may enhance antitumor efficacy. [, , , , ] Further research is needed to identify optimal combinations and patient populations that would benefit most from these approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





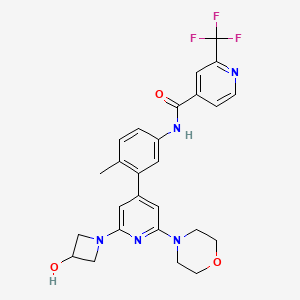
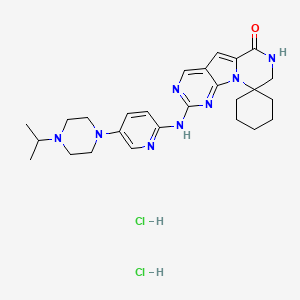
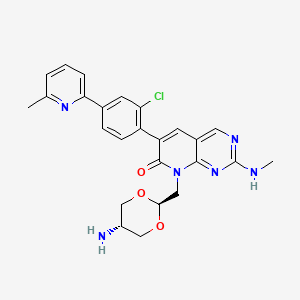
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)



